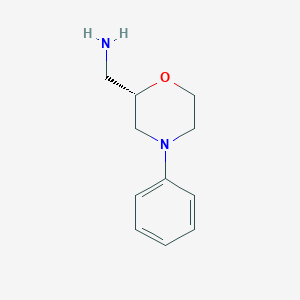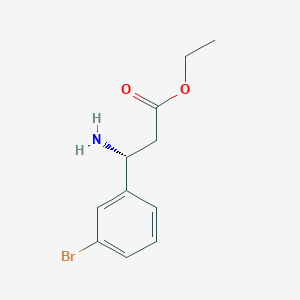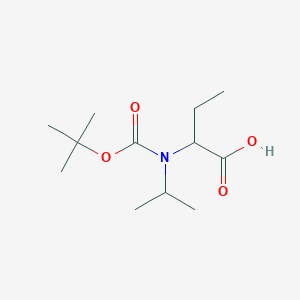
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with 2-chloro-N-(2-methoxyethyl)acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide N-oxide, while reduction may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)ethanamine.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)-2-(piperazin-1-yl)acetamide
- N-(2-ethoxyethyl)-2-(piperazin-1-yl)acetamide
- N-(2-methoxyethyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and can provide specific advantages in certain applications.
Propiedades
Fórmula molecular |
C9H21Cl2N3O2 |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C9H19N3O2.2ClH/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H |
Clave InChI |
VZEWBLSJSHWVIM-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)CN1CCNCC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)


![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)


![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)

![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)
